

Spectroscopic Profile of 4-Hydroxy-3-methylbutanal: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxy-3-methylbutanal

Cat. No.: B13949847

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Hydroxy-3-methylbutanal** (CAS No: 56805-34-6), a valuable chiral building block in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties. This guide is intended to be a valuable resource for researchers utilizing this compound in drug development and other scientific endeavors.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-Hydroxy-3-methylbutanal**. Due to the limited availability of experimental spectra in public databases, predicted data from reputable sources is included and clearly identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.7	Triplet	1H	H-1 (Aldehyde)
~3.5	Multiplet	2H	H-4 (CH ₂)
~2.4	Multiplet	2H	H-2 (CH ₂)
~2.0	Multiplet	1H	H-3 (CH)
~1.0	Doublet	3H	CH ₃
(Broad)	Singlet	1H	OH

¹³C NMR (Predicted)

Chemical Shift (δ) ppm	Assignment
~203	C-1 (Aldehyde)
~68	C-4 (CH ₂)
~45	C-2 (CH ₂)
~38	C-3 (CH)
~16	CH ₃

Infrared (IR) Spectroscopy

The vapor phase IR spectrum of **4-Hydroxy-3-methylbutanal** is available in spectral databases.^[1] Key absorption bands are characteristic of its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Broad	O-H stretch (Alcohol)
~2950	Strong	C-H stretch (Alkyl)
~2720, ~2820	Medium	C-H stretch (Aldehyde)
~1725	Strong	C=O stretch (Aldehyde)

Mass Spectrometry (MS)

GC-MS data for **4-Hydroxy-3-methylbutanal** is available through the NIST Mass Spectrometry Data Center.^[1] The mass spectrum displays a characteristic fragmentation pattern.

m/z	Relative Intensity	Possible Fragment
102	Low	[M] ⁺ (Molecular Ion)
84	Moderate	[M-H ₂ O] ⁺
71	High	[M-CH ₂ OH] ⁺
57	High	[C ₄ H ₉] ⁺
43	Very High	[C ₃ H ₇] ⁺

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data are provided below. These are generalized procedures and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

- **Sample Preparation:** A sample of 5-10 mg of **4-Hydroxy-3-methylbutanal** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
- ^1H NMR Acquisition: The ^1H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon atom. A wider spectral width (e.g., 0-220 ppm) is used.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

- Sample Preparation: For a liquid sample like **4-Hydroxy-3-methylbutanal**, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Background Spectrum: A background spectrum of the clean, empty salt plates is recorded.
- Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded. The instrument scans the sample with infrared radiation over a specific range (typically $4000\text{-}400\text{ cm}^{-1}$). The background spectrum is automatically subtracted from the sample spectrum to produce the final spectrum.

Mass Spectrometry (MS) coupled with Gas Chromatography (GC)

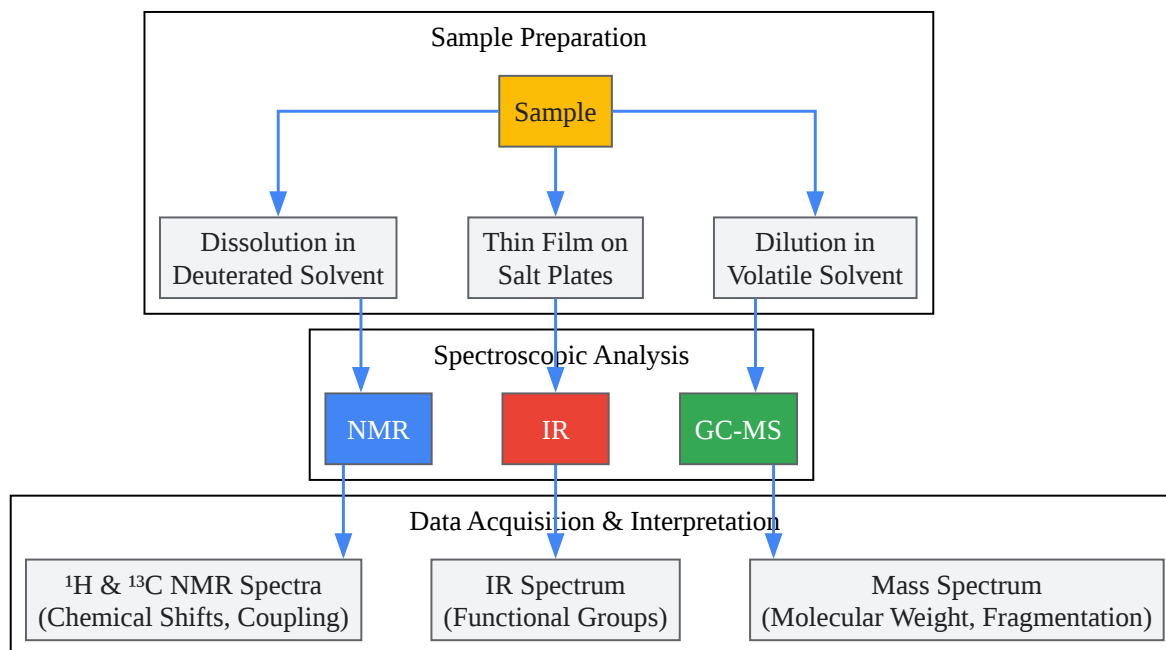
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

- **Sample Preparation:** A dilute solution of **4-Hydroxy-3-methylbutanal** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
- **Instrumentation:** A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.
- **Gas Chromatography:** A small volume of the prepared sample is injected into the GC. The sample is vaporized and carried by an inert gas through a capillary column, which separates the components of the sample based on their boiling points and interactions with the column's stationary phase.
- **Mass Spectrometry:** As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source (typically using electron ionization), the molecules are fragmented into ions. These ions are then separated based on their mass-to-charge ratio (m/z) and detected, generating a mass spectrum.

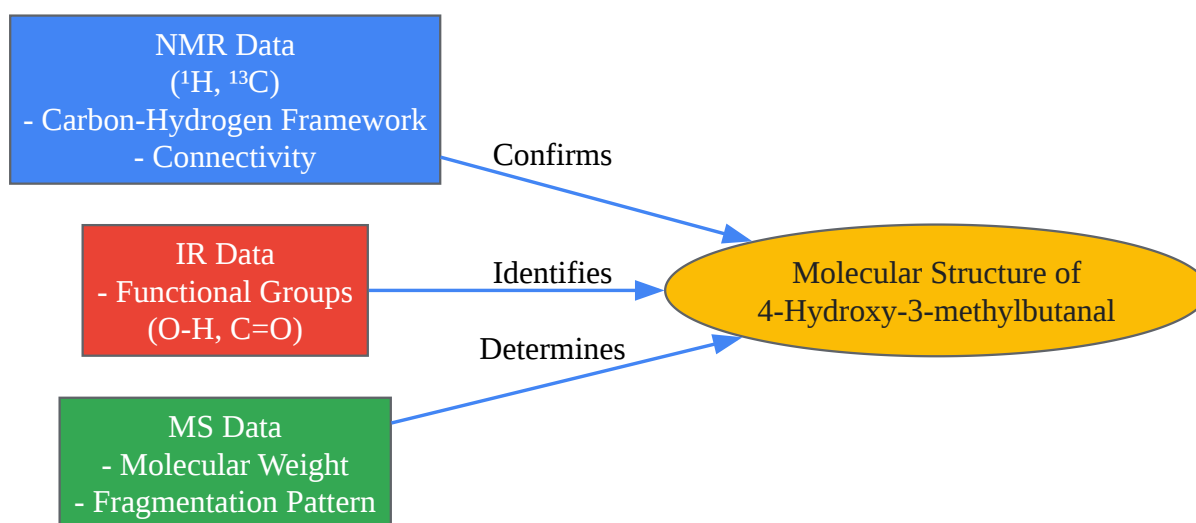
Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationships between the different spectroscopic techniques for structural elucidation.



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Caption: Workflow for the spectroscopic analysis of **4-Hydroxy-3-methylbutanal**.



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References

- 1. drawellanalytical.com [drawellanalytical.com]
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